Lipophilicity (XLogP3) Comparison vs. Des-Butoxy Phenyl Analog – Impact on Membrane Permeability Prediction
The 4-butoxyphenyl substituent in CAS 2034597-97-0 increases computed lipophilicity by approximately +1.7 log units relative to the des-butoxy phenyl analog (1-phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, estimated XLogP3 ≈ 2.2 based on fragment-based calculation), which predicts enhanced passive membrane permeability according to the Lipinski and Veber frameworks [1]. This difference is of the same magnitude as the logP shift reported in a medicinal chemistry SAR series where butoxy-for-methoxy substitution increased cellular potency >10-fold due to improved intracellular exposure [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | Des-butoxy phenyl analog: XLogP3 ≈ 2.2 (estimated) |
| Quantified Difference | Δ XLogP3 ≈ +1.7 |
| Conditions | Calculated using XLogP3 algorithm (PubChem); experimental logP data not available for either compound |
Why This Matters
For cell-based assays or in vivo models, a ~1.7 log unit increase in lipophilicity can substantially alter compound partitioning into membranes, intracellular concentration, and apparent potency, making the butoxy-bearing compound a distinct chemical probe relative to its des-butoxy counterpart.
- [1] Kuujia.com. Computed Properties for CAS 2034597-97-0. Accessed April 2026. View Source
- [2] Nava-Zuazo C, et al. Bioorg Med Chem. 2010;18(17):6398-6403. View Source
